Antibacterial Potency of the Oxime (III a) Matches Nitrofurantoin Against Gram-Negative Bacteria
In a series of azomethine-type compounds synthesized from 3-nitroisoxazole-5-carboxy-aldehyde, the free oxime (designated III a, corresponding to 3-nitroisoxazole-5-carbaldehyde oxime) was identified as the most active derivative and demonstrated in vitro bacteriostatic activity against Gram-negative bacteria that was quantitatively comparable to the standard-of-care nitrofuran antibiotic nitrofurantoin [1]. The parent aldehyde precursor and other hydrazone/azomethine congeners in the same series displayed only weak to moderate antibacterial effects, establishing that the oxime functional group is the critical efficacy-determining structural feature [1].
| Evidence Dimension | In vitro bacteriostatic activity against Gram-negative bacteria |
|---|---|
| Target Compound Data | Bacteriostatic activity comparable to nitrofurantoin (exact MIC values not publicly available from the English-language abstract; Italian-language full text contains full dataset per Duranti et al. Farmaco Sci. 1987) |
| Comparator Or Baseline | Nitrofurantoin (clinical nitrofuran antibiotic); also compared to other azomethine-type derivatives (hydrazones, etc.) from the same synthetic series which showed only weak-to-moderate activity. |
| Quantified Difference | The oxime is the most active compound in the series; its activity reaches the level of nitrofurantoin, whereas other derivatives in the series do not. |
| Conditions | In vitro bacteriostatic assay against Gram-negative bacterial strains; Farmaco Sci. 1987, 42(4):299-306. |
Why This Matters
This head-to-head data ensures that a procurement choice of 3-nitroisoxazole-5-carbaldehyde oxime delivers bacteriostatic activity at a clinically benchmarked level, unlike generic isoxazole aldehydes or alternative azomethine condensation products from the same precursor.
- [1] Duranti E, Balsamini C, Scheda P. Synthesis and antimicrobial activity of 3-nitroisoxazole derivatives. Farmaco Sci. 1987 Apr;42(4):299-306. PMID: 3595840. View Source
